molecular formula C14H15NO4 B6612375 ethyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate CAS No. 942420-20-4

ethyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B6612375
CAS No.: 942420-20-4
M. Wt: 261.27 g/mol
InChI Key: QRVXLIGETLOMHS-UHFFFAOYSA-N
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Description

Ethyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure with an amino group at the 7-position, a methyl group at the 4-position, and an ethyl ester group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Esterification: The hydroxyl group at the 7-position is first protected by converting it into an ethyl ester using ethyl chloroacetate in the presence of a base such as potassium carbonate.

    Amination: The protected intermediate is then subjected to amination using hydrazine hydrate to introduce the amino group at the 7-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reaction vessels for the esterification and amination steps.
  • Employing continuous flow reactors to enhance reaction efficiency and yield.
  • Implementing purification techniques such as recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group at the 7-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

Ethyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, optical brighteners, and fluorescent probes.

Mechanism of Action

The mechanism of action of ethyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA.

    Pathways: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-methylcoumarin: Lacks the ethyl ester group.

    4-Methylumbelliferone: Lacks the amino group at the 7-position.

    Coumarin: The parent compound without any substitutions.

Uniqueness

Ethyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 7-position and the ethyl ester group at the 3-position makes it a versatile intermediate for further chemical modifications and enhances its potential biological activities.

Properties

IUPAC Name

ethyl 2-(7-amino-4-methyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)7-11-8(2)10-5-4-9(15)6-12(10)19-14(11)17/h4-6H,3,7,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVXLIGETLOMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C2=C(C=C(C=C2)N)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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